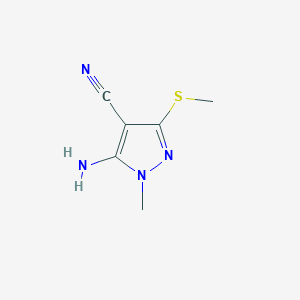

5-amino-1-methyl-3-(methylsulfanyl)-1H-pyrazole-4-carbonitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“5-amino-1-methyl-3-(methylsulfanyl)-1H-pyrazole-4-carbonitrile” is a chemical compound with the CAS Number: 151291-04-2 . It has a molecular weight of 168.22 . The compound is typically stored at room temperature and is available in powder form .

Molecular Structure Analysis

The InChI code for this compound is 1S/C6H8N4S/c1-10-5(8)4(3-7)6(9-10)11-2/h8H2,1-2H3 . This code provides a specific representation of the molecular structure.Scientific Research Applications

Unexpected Pyrazolopyrimidines Formation

- Research Context : Synthesis of new 5-(5-amino-1-aryl-1H-pyrazole-4-yl)-1H-tetrazoles from 5-amino-1-aryl-1H-pyrazole-4-carbonitriles.

- Key Finding : Unexpected formation of 1H-pyrazolo[3,4-d]pyrimidine derivatives was observed during the synthesis process, which indicates potential for novel compound development.

- Source : Faria et al. (2013) in Tetrahedron Letters and ChemInform Tetrahedron Letters, ChemInform.

Corrosion Inhibition

- Research Context : Using 5-amino-3-methyl-1-phenyl-1H-pyrazole-4-carbonitrile as a precursor for corrosion inhibitors.

- Key Finding : Enhanced corrosion inhibition performance was observed in compounds derived from this precursor.

- Source : Abdel Hameed et al. (2020) in the Journal of Bio- and Tribo-Corrosion Journal of Bio- and Tribo-Corrosion.

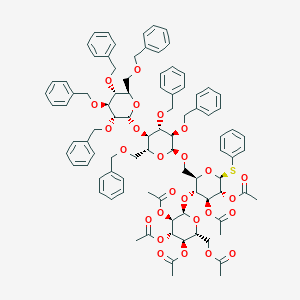

Synthesis of Novel Adenosine Analogs

- Research Context : Chemical modification of 5-amino-1-(2,3,5-tri-O-benzyl-β-D-ribofuranosyl)pyrazole-4-carbonitrile for developing adenosine analogs.

- Key Finding : Produced compounds showed promising biological activity, indicating potential pharmaceutical applications.

- Source : Berry et al. (1994) in Nucleosides, Nucleotides & Nucleic Acids Nucleosides, Nucleotides & Nucleic Acids.

One-Pot Synthesis Catalyst

- Research Context : Development of a one-pot, multicomponent protocol for synthesizing 5-amino-1H-pyrazole-4-carbonitrile derivatives.

- Key Finding : The study indicates a more efficient and eco-friendly synthesis method for these compounds.

- Source : Poonam and Singh (2019) in Research on Chemical Intermediates Research on Chemical Intermediates.

Corrosion Inhibition Efficiency

- Research Context : Investigating pyranopyrazole derivatives as corrosion inhibitors.

- Key Finding : High corrosion inhibition efficiency was found in derivatives of this compound.

- Source : Yadav et al. (2016) in the Journal of Molecular Liquids Journal of Molecular Liquids.

properties

IUPAC Name |

5-amino-1-methyl-3-methylsulfanylpyrazole-4-carbonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N4S/c1-10-5(8)4(3-7)6(9-10)11-2/h8H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBHPVIUZRXBSQN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=C(C(=N1)SC)C#N)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-amino-1-methyl-3-(methylsulfanyl)-1H-pyrazole-4-carbonitrile | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6,10-dihydroxy-5,7-dimethoxy-1,3-dimethyl-1H-benzo[g]isochromene-8,9-dione](/img/structure/B114498.png)

![4-[4-(4-fluorophenyl)-2-(4-methylsulfonylphenyl)-1H-imidazol-5-yl]pyridine](/img/structure/B114499.png)

![Imidazo[1,5-a]pyridine-8-carbaldehyde](/img/structure/B114505.png)

![N-[2-(4-Hydroxyphenylsulfanyl)ethyl]propionamide](/img/structure/B114517.png)

![4-[4-(3,4-Dihydroxyphenyl)pyrrolidin-3-yl]benzene-1,2-diol](/img/structure/B114527.png)

![4-Methoxy-benzo[b]thiophene-2-carboxylic acid methyl ester](/img/structure/B114530.png)